3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11-9-12-5-2-3-8-15(12)17(11)22(20,21)14-7-4-6-13(10-14)16(18)19/h2-8,10-11H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIBPBAYVBMMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001184051 | |
| Record name | 3-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326619-13-0 | |
| Record name | 3-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326619-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,3-Dihydro-2-methyl-1H-indol-1-yl)sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001184051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Sulfonylation: The indole ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Benzoic Acid: The sulfonylated indole is coupled with benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Esterification of the Benzoic Acid Moiety
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:
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Reaction : Treatment with methanol and sulfuric acid yields the methyl ester derivative.
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Conditions : 0.5 M H<sub>2</sub>SO<sub>4</sub>, reflux for 4–6 hours.
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Significance : Esterification enhances lipophilicity, making the compound more suitable for biological assays .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoate | 75–85% |
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group can act as a leaving group under specific conditions, enabling nucleophilic displacement.
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Reaction : Substitution with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures .
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Example : Reaction with benzylamine forms a secondary sulfonamide .
Mechanistic Insight
The sulfonamide’s electron-withdrawing nature activates the adjacent indole nitrogen for nucleophilic attack. This reactivity is analogous to methods used in pyrrolo[2,3-b]pyridine derivatives .
Electrophilic Aromatic Substitution on the Indole Ring
The 2,3-dihydroindole moiety undergoes bromination or nitration at the aromatic positions.
-
Bromination :
Key Data
| Electrophile | Reagents | Position Modified | Reference |
|---|---|---|---|
| Br<sub>2</sub> | NBS, AIBN, CCl<sub>4</sub> | Indole C5 |
Reduction of the Sulfonyl Group
The sulfonyl group can be reduced to a sulfide under strong reducing conditions:
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Reaction : LiAlH<sub>4</sub> in THF reduces the sulfonyl to a thioether.
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Product : 3-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)thio]benzoic acid.
Cross-Coupling Reactions
The compound may participate in Suzuki-Miyaura coupling if halogenated. For example:
Synthetic Pathway
Acid Chloride Formation
The carboxylic acid is converted to an acid chloride for further derivatization:
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Reaction : Thionyl chloride (SOCl<sub>2</sub>) under reflux .
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Product : 3-[(2-Methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoyl chloride .
Decarboxylation
Thermal decarboxylation under basic conditions removes the carboxylic acid group:
Complexation with Metal Ions
The carboxylic acid and sulfonamide groups can chelate transition metals:
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a protein tyrosine kinase inhibitor , which is crucial for the regulation of various cellular processes such as metabolism, cell division, and apoptosis. Inhibition of protein tyrosine kinases is a promising strategy for cancer treatment, as these enzymes are often dysregulated in cancerous cells .
Case Study: Inhibition of Tumor Growth
A study demonstrated that derivatives of sulfonamide compounds, including this compound, exhibited significant inhibitory effects on tumor cell proliferation in vitro. The mechanism was linked to the blockade of key signaling pathways involved in tumor growth and survival .
Biochemical Research
In biochemical assays, this compound has been utilized to study its effects on various biological systems. Its sulfonamide group enhances its interaction with target proteins, making it a valuable tool for probing protein functions and interactions.
Case Study: Enzyme Activity Modulation
Research has shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This modulation can lead to altered metabolic profiles in treated cells, providing insights into metabolic regulation mechanisms .
Comparative Analysis with Related Compounds
To understand the significance of this compound further, a comparative analysis with related compounds can be beneficial:
| Compound Name | Structure Type | Primary Application |
|---|---|---|
| 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline | Sulfonamide | Antitumor activity |
| N-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide | Benzamide derivative | Protein kinase inhibition |
This table illustrates how variations in structure can influence the biological activity and applications of similar compounds.
Mechanism of Action
The mechanism of action of 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The indole ring can also interact with various receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
The compound is compared below with key analogs based on structural motifs, biological activities, and substituent effects.
Structural and Functional Analogues
Table 1: Structural Comparison of Benzoic Acid Derivatives
Contrasts with Therapeutic Analogs
- Pain Management Compounds : Giripladib (), a trifluoromethyl-containing sulfonamide, targets arthritis and pain via indole-sulfonyl motifs but incorporates a diphenylmethyl group absent in the target compound. This highlights the role of aromatic bulk in modulating therapeutic specificity .
Biological Activity
3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and cytotoxic properties, supported by relevant case studies and research findings.
Molecular Properties
- Molecular Weight : 317.36 g/mol
- InChI Key : XNIBPBAYVBMMHE-UHFFFAOYSA-N
Antibacterial Activity
Recent studies indicate that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . The following table summarizes the antibacterial activity of various compounds related to this structure:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3k | S. aureus ATCC 25923 | 3.90 |
| 3k | MRSA ATCC 43300 | <1 |
| 3k | S. epidermidis ATCC 12228 | 7.80 |
| 3k | E. coli | Inactive |
These findings suggest that the compound may be a promising candidate for further development in combating antibiotic-resistant bacteria.
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. Notably, certain derivatives exhibited significant antiproliferative effects against cancer cell lines such as A549 and MCF-7. For example, one study reported IC50 values in the early micromolar range (<10 μM) against these cell lines . The following table outlines the anticancer activity of selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3c | A549 | <10 |
| 3f | MCF-7 | <10 |
| 3k | HCT116 | <10 |
These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further investigation into its mechanisms of action.
Cytotoxicity Studies
Cytotoxicity assessments have shown that several derivatives of this compound possess varying degrees of cytotoxic effects on non-cancerous and cancerous cell lines. The cytotoxicity was measured using standard assays to determine the concentration required to achieve a 50% reduction in cell viability (IC50). The results are summarized below:
| Compound | Cell Type | IC50 (μM) |
|---|---|---|
| 3g | Non-tumor fibroblasts | >10 |
| 3z | A549 | <10 |
| 3r | MCF-7 | <10 |
The data suggest that while some derivatives exhibit significant cytotoxicity against cancer cells, they may have a lower impact on non-cancerous cells, highlighting their potential therapeutic application.
Case Study: Antibacterial Efficacy Against MRSA
A study conducted on the antibacterial efficacy of various indole derivatives highlighted that compound 3k effectively inhibited MRSA growth at low concentrations. The study utilized a broth microdilution method to determine MIC values and confirmed the compound's potential as an antibacterial agent against resistant strains .
Research Findings: Anticancer Mechanisms
Research into the anticancer mechanisms of these compounds revealed that they induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle progression. For instance, one study demonstrated that compound 3k significantly increased caspase-3 levels in treated A549 cells, indicating its role in promoting programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-methyl-2,3-dihydro-1H-indole with a benzoic acid derivative bearing a sulfonyl chloride group. Solvent-free mechanochemical methods (e.g., grinding in an agate mortar) under controlled temperature (25°C) are effective for similar indole derivatives, reducing side reactions . Refluxing in absolute alcohol for 4 hours and monitoring via TLC (chloroform:methanol, 7:3) ensures reaction completion. Yield optimization requires adjusting stoichiometry (e.g., 1.2 eq hydrazine hydrate) and purification via recrystallization .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Crystallographic validation using SHELX programs (e.g., SHELXL for refinement) ensures precise determination of bond lengths and angles, particularly for sulfonyl and indole moieties . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, with impurities quantified against pharmacopeial standards .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., nicotinic acetylcholine receptors) can predict binding affinities. For example, indole-based analogs show interactions with hydrophobic pockets and hydrogen bonds at active sites . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity and solubility .
Q. What challenges arise in resolving crystallographic data for sulfonamide-containing compounds like this one?
- Methodological Answer : Sulfonamide groups often induce twinning or disorder in crystals, complicating refinement. SHELXD and SHELXE are robust for experimental phasing, especially with high-resolution data (<1.0 Å). Anisotropic displacement parameters must be refined for sulfur and oxygen atoms to mitigate overfitting .
Q. How does this compound perform in cytotoxicity assays, and what are key experimental design considerations?
- Methodological Answer : The sulforhodamine B (SRB) assay is ideal for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with 0.4% SRB in 1% acetic acid, and measure optical density at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry assays in sensitivity . Include positive controls (e.g., doxorubicin) and validate IC50 values via dose-response curves.
Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies for indole-sulfonyl derivatives?
- Methodological Answer : Contradictions often stem from divergent assay conditions or impurity profiles. Standardize protocols:
- Use a single cell line (e.g., HeLa) and incubation time (48–72 hours).
- Purify intermediates rigorously (e.g., column chromatography for hydrazide derivatives ).
- Cross-validate results with orthogonal assays (e.g., ATP-based viability vs. SRB ).
Data Analysis and Validation
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
- Methodological Answer : NMR signal splitting may arise from rotational isomerism in the sulfonyl group. Variable-temperature NMR (e.g., 25–60°C) or deuterated DMSO can suppress dynamic effects. Compare data with structurally validated analogs (e.g., 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzamide ).
Q. What are the best practices for synthesizing and testing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Synthesis : Introduce electron-withdrawing groups (e.g., nitro) at the benzoic acid para-position to enhance metabolic stability .
- Testing : Use Caco-2 cell monolayers for permeability assays and liver microsomes for CYP450 stability. LogP values should be maintained between 2–4 for optimal bioavailability .
Tables of Key Parameters
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
